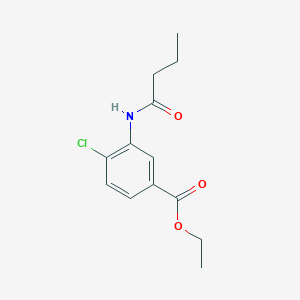

Ethyl 3-(butyrylamino)-4-chlorobenzoate

Description

Ethyl 3-(butyrylamino)-4-chlorobenzoate is a benzoate ester derivative featuring a butyrylamino (-NHCOC₃H₇) substituent at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound combines the electron-withdrawing effects of the chlorine atom with the resonance and hydrogen-bonding capabilities of the amide group, making it a structurally unique intermediate in organic synthesis.

Properties

Molecular Formula |

C13H16ClNO3 |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

ethyl 3-(butanoylamino)-4-chlorobenzoate |

InChI |

InChI=1S/C13H16ClNO3/c1-3-5-12(16)15-11-8-9(6-7-10(11)14)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

PYYXHRDTXVYANN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)Cl |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares ethyl 3-(butyrylamino)-4-chlorobenzoate with key analogs, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects and Structural Analogues

a. Ethyl 4-Chlorobenzoate (C₉H₉ClO₂)

- Structure : Chlorine at 4-position.

- Physical Properties : Melting point: 71–73°C; boiling point: 237–239°C; density: 1.187 g/cm³ .

- Reactivity: Used in Suzuki coupling (e.g., synthesis of biphenyl carboxylates) and thiolation reactions (e.g., with dodecanethiol or cyclopentanethiol to form thioethers) .

- Key Difference: Lacks the butyrylamino group, leading to lower polarity and reduced hydrogen-bonding capacity compared to the target compound.

b. Ethyl 4-[(4-Chloro-3-Nitrobenzoyl)Amino]Benzoate (C₁₆H₁₂ClN₂O₅)

- Structure : Nitro and chloro substituents on the benzamide group.

- Reactivity: The nitro group strongly withdraws electrons, enhancing electrophilic substitution reactivity.

c. Ethyl 3-[(Chloroacetyl)Amino]Methyl-4-Methylbenzoate (C₁₄H₁₇ClN₂O₃)

- Structure: Chloroacetyl-amino and methyl substituents.

- Reactivity: The chloroacetyl group may undergo nucleophilic substitution (e.g., hydrolysis), similar to the butyrylamino group in the target compound. However, the methyl group at the 4-position reduces steric hindrance compared to the 4-chloro substituent .

d. Ethyl 4-(3-Chlorobenzylamino)Butanoate (C₁₃H₁₈ClNO₂)

- Structure: Chlorobenzylamino side chain.

- Applications: Used in pharmaceutical intermediates; the flexible butanoate chain contrasts with the rigid benzoate backbone of the target compound .

Physical and Chemical Property Comparison

*Theoretical values for this compound are estimated based on analogs.

Reactivity in Catalytic Reactions

- Suzuki Coupling : Ethyl 4-chlorobenzoate participates in cobalt-catalyzed coupling with aryl boronic acids (88% yield for biphenyl carboxylate) . The target compound’s amide group may hinder such reactions due to steric or electronic effects.

- Thiolation: Ethyl 4-chlorobenzoate reacts with thiols (e.g., dodecanethiol) under nickel catalysis to form thioethers in >90% yield . The butyrylamino group in the target compound could compete as a nucleophile, altering reaction pathways.

- Photostability: Ethyl 4-chlorobenzoate exhibits photoinduced degradation in the presence of TBAB, forming diphenylamino-substituted salicylaldehyde . The target compound’s amide group may enhance stability under similar conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.